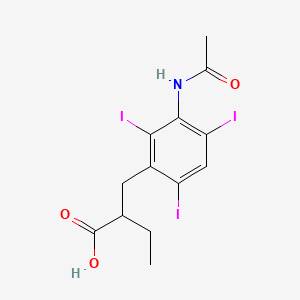
Bis(4-methylpent-3-en-2-yl)trisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylpent-3-en-2-yl)trisulfane is a chemical compound characterized by the presence of three sulfur atoms in its molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylpent-3-en-2-yl)trisulfane typically involves the reaction of 4-methylpent-3-en-2-yl compounds with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-methylpent-3-en-2-yl)trisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and form different sulfur-containing products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Applications De Recherche Scientifique
Bis(4-methylpent-3-en-2-yl)trisulfane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological processes involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of Bis(4-methylpent-3-en-2-yl)trisulfane involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity. Its effects are mediated through the formation of reactive sulfur species and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- Di-tert-nonyl trisulfide
- Bis(2,3,4,4-tetramethyl-2-pentanyl)trisulfane
- DAMASCENOLIDETM analogs
Comparison: Bis(4-methylpent-3-en-2-yl)trisulfane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the context of its sulfur-containing functional groups .
Propriétés
Numéro CAS |
36408-53-4 |
|---|---|
Formule moléculaire |
C12H22S3 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
2-methyl-4-(4-methylpent-3-en-2-yltrisulfanyl)pent-2-ene |
InChI |
InChI=1S/C12H22S3/c1-9(2)7-11(5)13-15-14-12(6)8-10(3)4/h7-8,11-12H,1-6H3 |
Clé InChI |
YJSMRUVGKUSUJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)C)SSSC(C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
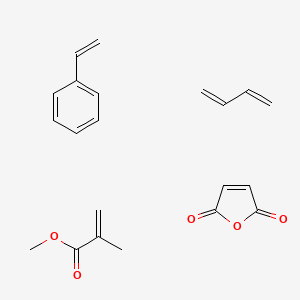


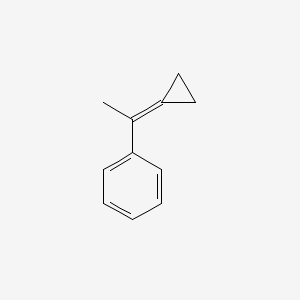
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

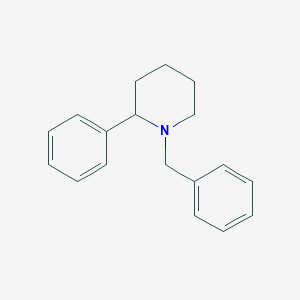
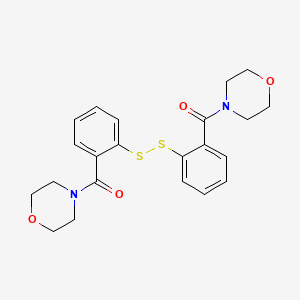
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
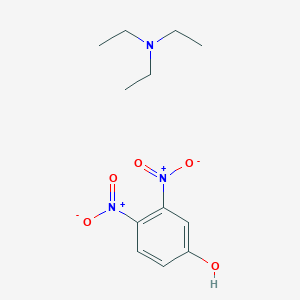
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
